molecular formula C12H10N4 B1343942 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile CAS No. 874338-92-8

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

Cat. No. B1343942
M. Wt: 210.23 g/mol
InChI Key: JFQPJXJTVICMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile” is a chemical compound with the molecular formula C12H10N4 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile” consists of a benzonitrile group attached to a pyridazinyl group via a methyl bridge . The molecular weight of the compound is 210.23 g/mol.

Scientific Research Applications

Synthesis of Novel Ring Systems

  • Researchers have developed a novel pyridazinol[3,4-b][1,5]diazepine ring system, an analogue of pyridazino-fused ring systems with pharmacological activities, through a synthetic pathway involving nucleophilic substitution reactions and ring closure reactions (Károlyházy et al., 2001).

Molluscicidal Activities

  • Functionally substituted pyridine, pyrido[3,2‐c]pyridazine, and pyrido[3,2‐c]pyridazino[2′,3′‐a]quinazoline derivatives have been synthesized, showing potential molluscicidal activity, highlighting the diverse applications of these compounds (Abdelrazek & Fathy, 2005).

Heterocyclic Synthesis

  • The use of Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of various heterocyclic systems, including 4 H -pyrido[1,2-a]pyrimidin-4-ones, demonstrates the versatility of these compounds in synthesizing a wide range of heterocyclic structures (Toplak et al., 1999).

Cardiotonic Agents

  • Studies on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have revealed their potential as cardiotonic agents, emphasizing the medicinal applications of these compounds (Wang et al., 2008).

Novel Synthesis Routes

  • Research has been conducted on novel routes to synthesize 3-aminopyridazines, 10aH-pyridazino[1,6-a]quinazoline, and thieno[3,4-d]pyridazine, further highlighting the synthetic versatility of these compounds (Aziz et al., 2007).

Analgesic and Anti-inflammatory Activities

  • Synthesis of pyridazinooxazines has led to the discovery of compounds with potent analgesic and significant anti-inflammatory activities, which can be crucial in the development of new therapeutic agents (Matsuo et al., 1982).

Hydrolysis Studies

  • The hydrolysis of specific pyridazine derivatives, such as 2-Phenyl-6-chlorooxazolo[5, 4-c]pyridazine, has been studied to understand the chemical behavior of these compounds (Kuraishi, 1960).

Cyclization of Nitriles

  • Research into the cyclization of nitriles to form pyridazines is another area of interest, showcasing the chemical transformations possible with these compounds (Gewald & Oelsner, 1979).

Reactions with Nitriles

  • Studies on the reactions of β-(lithiomethyl)azines with nitriles to form a range of heterocycles like pyrrolo-pyridines and pyrimidines, demonstrate the broad applicability of these reactions in synthetic chemistry (Davis et al., 1992).

Anticonvulsant Activity

  • Synthesis of different substituted pyridazinone derivatives has been explored for their anticonvulsant activity, contributing to the field of neuropharmacology (Samanta et al., 2011).

properties

IUPAC Name

3-[(6-aminopyridazin-3-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-10-3-1-2-9(6-10)7-11-4-5-12(14)16-15-11/h1-6H,7H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPJXJTVICMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647532
Record name 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

CAS RN

874338-92-8
Record name 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874338-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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